![molecular formula C22H21N3O4 B2480196 7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one CAS No. 301308-68-9](/img/structure/B2480196.png)

7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

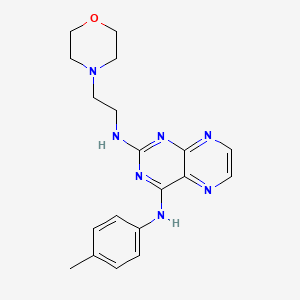

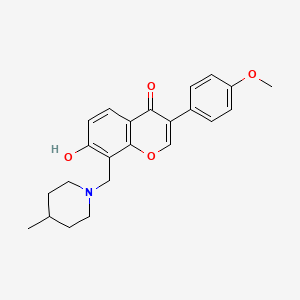

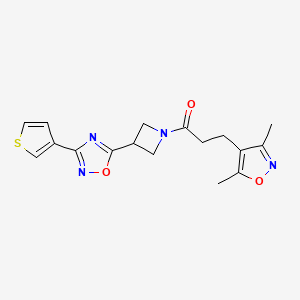

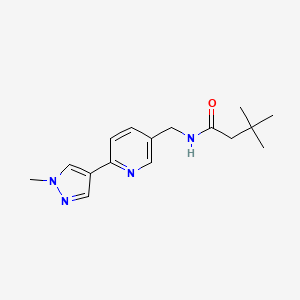

The compound "7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one" belongs to a class of compounds known for their diverse pharmacological activities. The research on similar compounds involves the synthesis and characterization of derivatives with potential bioactive properties, focusing on their molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Studies on related compounds demonstrate a variety of synthetic routes, including microwave irradiation conditions and Mannich base reactions, which are common for producing complex molecules with high yields and purity (Kuarm et al., 2011). For example, the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids shows the versatility of using microwave-assisted reactions and Mannich reactions to introduce morpholine groups into the molecular structure, indicating possible synthetic pathways for the compound (Hassan et al., 2014).

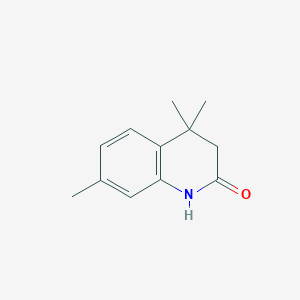

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques, demonstrating the importance of NMR, IR, and mass spectrometry in determining the structure of complex molecules. These techniques are crucial for confirming the presence of specific functional groups and the overall molecular architecture (Özil et al., 2018).

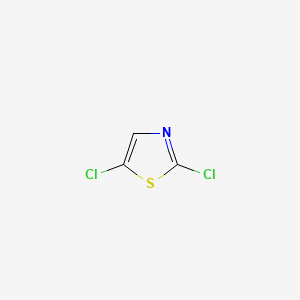

Chemical Reactions and Properties

The reactivity of related compounds involves interactions with nucleophilic reagents, leading to the formation of derivatives with varied functional groups. This highlights the compound's versatility in undergoing chemical transformations, which can be crucial for its potential applications (Samsonov & Volodarskii, 1998).

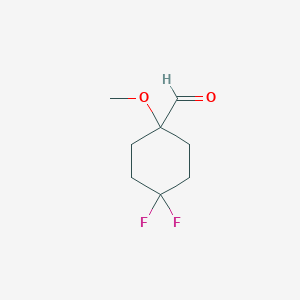

Physical Properties Analysis

The physical properties, such as solubility and melting points, are essential for understanding the compound's behavior in different environments. While specific data on the target compound were not found, related research emphasizes the significance of these properties in the compound's application and formulation (Gawai et al., 2019).

Applications De Recherche Scientifique

Corrosion Inhibition

Benzimidazole derivatives, including those structurally related to the compound , have been extensively studied for their corrosion inhibition properties. For instance, new benzimidazole derivatives based on 8-hydroxyquinoline have demonstrated significant efficiency as corrosion inhibitors for mild steel in acidic solutions. These studies offer insights into the anticorrosive activity, highlighting the potential of such compounds in protecting metals against corrosion, which is crucial for industrial applications, particularly in environments prone to acidic corrosion. Experimental data and quantum mechanical investigations support these findings, providing a solid basis for the application of similar compounds in corrosion inhibition (Rbaa et al., 2020).

Molecular Interaction Studies

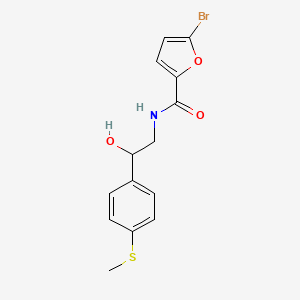

The interaction of benzimidazole derivatives with metal ions has been another area of interest. Studies have shown that certain derivatives can act as effective ligands, forming complexes with metal ions. These interactions have been utilized in the synthesis of novel compounds with potential applications in sensing, catalysis, and biological activities. For example, unsymmetrical o-phenylenediamine derivatives have been synthesized and characterized, with findings suggesting applications in metal ion detection and fluorescence sensing within biological systems (Dey et al., 2019).

Synthesis of Novel Compounds

The versatility of benzimidazole derivatives extends to the synthesis of novel compounds with potential therapeutic applications. Aminomethylation reactions involving morpholine have been explored, leading to the production of aminomethylated derivatives under mild reaction conditions. Such methodologies highlight the potential for synthesizing diverse bioactive molecules, expanding the library of compounds for further biological and pharmacological testing (Mondal et al., 2017).

Propriétés

IUPAC Name |

7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-24-18-5-3-2-4-17(18)23-21(24)15-12-14-6-7-19(26)16(20(14)29-22(15)27)13-25-8-10-28-11-9-25/h2-7,12,26H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYVGZHIBXQICA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC4=C(C(=C(C=C4)O)CN5CCOCC5)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)

![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)